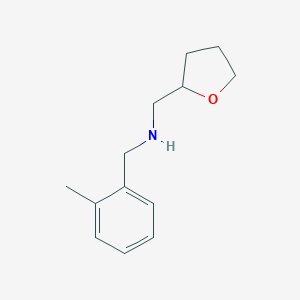

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Descripción

Historical Context of Substituted Benzyl-Tetrahydrofuran Amines

The development of substituted benzyl-tetrahydrofuran amines emerged from the broader exploration of heterocyclic chemistry that gained momentum in the mid-20th century. Early investigations into tetrahydrofuran derivatives focused on their potential as Lewis bases and coordinating ligands in organometallic chemistry. The systematic study of these compounds was significantly advanced by researchers exploring the reaction of tetrahydropyran with primary amines over activated alumina catalysts, demonstrating the feasibility of creating stable amine-ether linkages under controlled conditions.

The historical development of benzyl amine chemistry can be traced through various synthetic methodologies, including the borrowing hydrogen methodology that enables direct coupling of benzyl alcohols with ammonia. This approach represented a significant advancement in primary amine synthesis, achieving conversions of 83% and selectivities of 61% under optimized conditions using Raney nickel catalysts in para-xylene solvent systems. The evolution of these synthetic strategies laid the foundation for more complex molecules incorporating both benzyl and tetrahydrofuran functionalities.

The emergence of substituted variants, particularly those incorporating methyl substituents on the aromatic ring, reflected the growing understanding of structure-activity relationships in organic chemistry. Research conducted on cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides demonstrated the tolerance of various substituents within these molecular frameworks, leading to compounds with enhanced biological activity and pharmacological properties. This historical progression established the groundwork for investigating more sophisticated benzyl-tetrahydrofuran amine systems.

Significance in Modern Organic and Medicinal Chemistry

Contemporary applications of this compound and related compounds span multiple domains of chemical research. In medicinal chemistry, these structures serve as important scaffolds for drug development, particularly in the design of compounds targeting specific biological pathways. The combination of aromatic and heterocyclic elements provides multiple sites for molecular recognition and binding interactions with biological targets.

The compound's significance extends to synthetic organic chemistry, where it serves as both a synthetic intermediate and a model system for studying amine-ether interactions. The tetrahydrofuran moiety contributes valuable properties as a coordinating group, similar to how 2-methyltetrahydrofuran functions as a higher boiling substitute for tetrahydrofuran in specialized applications. This structural feature enables the compound to participate in metal coordination chemistry and organometallic reactions.

Research into bis-tetrahydrofuran ligands has demonstrated the importance of tetrahydrofuran-containing structures in asymmetric synthesis and catalysis. The synthesis of complex tetrahydrofuran-containing molecules involves sophisticated methodologies, including Wittig olefination reactions and subsequent functional group transformations that highlight the versatility of these heterocyclic systems. The ability to introduce various substituents and functional groups while maintaining the core tetrahydrofuran structure demonstrates the compound's potential for structural modification and optimization.

In pharmaceutical research, the compound class has shown promise in anti-tuberculosis applications, with related nitrofuranyl amides exhibiting minimum inhibitory concentration values ranging from 0.025 to 0.8 micrograms per milliliter against Mycobacterium tuberculosis. This biological activity underscores the therapeutic potential of benzyl-tetrahydrofuran amine derivatives and their relevance to modern drug discovery efforts.

Key Structural Features and Functional Group Interactions

The molecular architecture of this compound exhibits several distinctive structural features that govern its chemical behavior and physical properties. The compound contains three primary structural domains: the 2-methylphenyl aromatic system, the central amine nitrogen, and the tetrahydrofuran heterocycle, each contributing unique characteristics to the overall molecular properties.

The aromatic system features a benzene ring with a methyl substituent at the ortho position relative to the methylene bridge. This substitution pattern influences both the electronic properties of the aromatic ring and the spatial arrangement of the molecule through steric effects. The ortho-methyl group creates a specific conformational preference that affects molecular interactions and binding affinities in biological systems.

Table 1: Physical and Chemical Properties of this compound

The central amine nitrogen serves as the connecting point between the aromatic and heterocyclic domains, functioning as both a hydrogen bond acceptor and a coordination site for metal complexation. The nitrogen's basicity, reflected in the predicted pKa value of 8.71, indicates moderate basicity suitable for various chemical transformations and biological interactions. This basicity enables the formation of stable salt forms, such as the hydrochloride derivative, which exhibits enhanced solubility and stability characteristics.

The tetrahydrofuran ring system contributes oxygen-containing functionality that serves as a Lewis base and hydrogen bond acceptor. The five-membered saturated heterocycle adopts envelope conformations that influence the overall three-dimensional structure of the molecule. The methylene linker connecting the tetrahydrofuran ring to the amine nitrogen provides conformational flexibility while maintaining the spatial relationship between functional groups.

Table 2: Structural Variants and Related Compounds

The compound's structural features enable diverse intermolecular interactions, including pi-pi stacking interactions through the aromatic system, hydrogen bonding via the amine nitrogen and ether oxygen, and van der Waals interactions throughout the molecular framework. These interaction capabilities contribute to the compound's potential utility in molecular recognition processes and biological target binding.

Propiedades

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-3,5-6,13-14H,4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSBDNDRXZHFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389783 | |

| Record name | 1-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356531-12-9 | |

| Record name | 1-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 2-methylbenzyl chloride with tetrahydrofuran-2-carboxaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides, cyanides, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted amines or other derivatives.

Aplicaciones Científicas De Investigación

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Features :

- Aromatic Substituent : The 2-methyl group on the benzyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.

- Applications : Primarily used in medicinal chemistry as a building block for kinase inhibitors and antimicrobial agents .

Comparison with Structural Analogs

Positional Isomers: 3-Methylbenzyl Derivative

The 3-methylbenzyl analog (C₁₃H₁₉NO, MW 205.30 g/mol) shares the same molecular formula as the target compound but differs in the methyl group’s position on the benzyl ring.

Halogenated Analog: 2-Chlorobenzyl Derivative

(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (C₁₂H₁₆ClNO, MW 225.71 g/mol) replaces the methyl group with a chlorine atom .

Heterocyclic Variants: Pyridinylmethyl and Pyrrolidinylmethyl Derivatives

Methoxy-Substituted Analog: 2,3-Dimethoxybenzyl Derivative

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (C₁₄H₁₇NO₃, MW 247.29 g/mol) features methoxy groups that enhance solubility in polar solvents and modulate electronic properties .

Physicochemical and Pharmacological Properties

Actividad Biológica

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound with a molecular formula of C₁₃H₁₉NO and a molecular weight of approximately 205.3 g/mol. Its unique structure, characterized by a substituted benzyl group and a tetrahydrofuran ring, suggests potential biological activities that warrant further investigation. Recent studies have highlighted its promising antimicrobial and anticancer properties, making it a candidate for medicinal chemistry applications.

Chemical Structure

The compound's structure can be summarized as follows:

- Benzyl Group : A methyl substitution at the second position enhances its biological activity.

- Tetrahydrofuran Ring : This moiety may facilitate interactions with biological targets.

Antimicrobial Properties

Preliminary investigations indicate that this compound exhibits antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, although specific mechanisms remain to be elucidated.

Anticancer Properties

Research has also focused on the compound's anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cell lines, which is a critical mechanism in cancer therapy. The compound's cytotoxic effects have been observed in several cancer types, including leukemia and breast cancer, with IC50 values indicating significant potency .

The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various signaling pathways associated with disease progression.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| Benzyl-(tetrahydro-furan-2-ylmethyl)-amine | C₁₂H₁₇NO | 191.27 g/mol |

| (4-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | C₁₃H₁₉NO | 205.30 g/mol |

The unique substitution pattern of this compound may confer distinct biological activities compared to these similar compounds.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common bacterial pathogens, showing notable inhibition zones in agar diffusion assays.

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with flow cytometry revealing increased apoptosis markers.

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to certain enzyme active sites, potentially disrupting normal cellular functions in cancer cells .

Q & A

Q. What are the recommended synthetic routes for (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Key Synthesis Pathways :

- Reductive Amination : React 2-methylbenzylamine with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. This method is widely used for secondary amine synthesis .

- Titanium-Catalyzed Hydroamination : Utilize Ti-based catalysts (e.g., Cp₂TiCl₂) to facilitate coupling between 2-methylbenzyl halides and tetrahydrofuran-2-ylmethylamine derivatives, as demonstrated in analogous pyrrolidine syntheses .

- Optimization Tips :

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer :

- Spectroscopy :

- Crystallography :

Q. What purification techniques are most effective for isolating this compound post-synthesis?

Methodological Answer :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate amine products from unreacted starting materials .

- Recrystallization : Optimize solvent pairs (e.g., THF/water) to enhance crystal purity .

- Distillation : For volatile impurities, employ vacuum distillation (if thermally stable) .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for this compound be resolved?

Methodological Answer :

- Data Analysis : Compare unit cell parameters (e.g., space group, Z-value) across studies to identify discrepancies caused by polymorphism or solvation .

- Refinement Strategies :

- Case Study : reports a related isomer (3-methyl-benzyl analog); reanalyze its structure to infer potential positional isomer effects .

Q. What computational methods are suitable for predicting the reactivity and binding interactions of this amine in catalytic systems?

Methodological Answer :

- DFT Calculations :

- Use Gaussian or ORCA to model electron density maps, focusing on the amine’s lone pair for nucleophilic reactivity.

- Calculate Fukui indices to predict sites for electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. water) on conformational flexibility using GROMACS .

Q. What mechanistic insights exist for the formation of this compound via hydroamination catalysis?

Methodological Answer :

- Proposed Mechanism :

- Catalyst Activation : Ti⁰ species (from Cp₂TiCl₂ reduction) coordinates to alkyne/amine substrates .

- C–N Bond Formation : Migratory insertion of the tetrahydrofuran-2-ylmethyl group into the Ti–C bond, followed by protonolysis.

- Kinetic Studies :

- Monitor intermediates via in-situ IR or NMR to validate rate-determining steps.

- Compare turnover frequencies (TOF) with sterically hindered analogs to assess substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.